
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl group, a methyl group, and an amino group. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of Substituents: The tert-butyl, methyl, and amino groups are introduced through various substitution reactions. For example, the tert-butyl group can be introduced using tert-butyl bromide in the presence of a base.
Stereochemical Control: The (3S,4S) configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the correct spatial arrangement of the substituents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding is crucial for its effectiveness in various applications, including drug development and biochemical research.
相似化合物的比较
Similar Compounds
(3R,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate: The enantiomer of the compound with opposite stereochemistry.
1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate: Without specific stereochemistry.
(3S,4S)-1-tert-Butyl 3-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate: A hydroxyl derivative.
Uniqueness
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate is unique due to its specific (3S,4S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry is critical for its selective interactions with molecular targets, making it valuable in applications requiring high specificity.
属性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(8(12)6-13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1 |
InChI 键 |
MOKVJORVJPSZHK-JGVFFNPUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
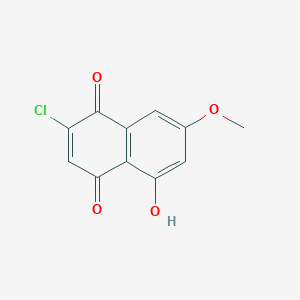
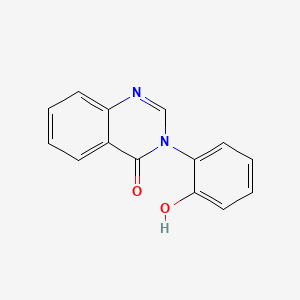

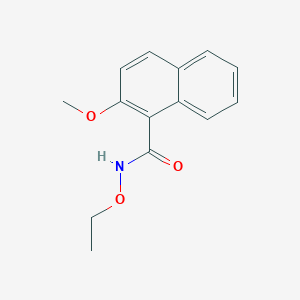
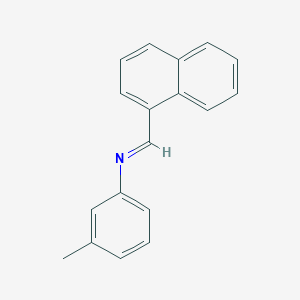
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)

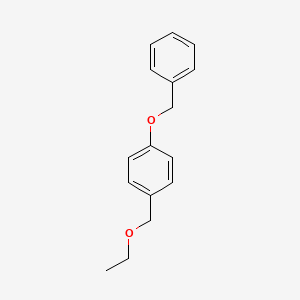
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)

